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Compound of Interest

Compound Name:
N-(2-iodophenyl)-4-

methylbenzenesulfonamide

Cat. No.: B041209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a detailed synthetic protocol for the versatile chemical intermediate, N-(2-iodophenyl)-4-
methylbenzenesulfonamide (CAS No. 61613-20-5). While comprehensive experimental

spectra for this specific molecule are not readily available in published literature, this document

presents a detailed predictive analysis based on established principles of spectroscopy and

data from closely related structural analogs. This guide is intended to serve as a valuable

resource for the anticipation of spectral features and for the practical synthesis of this

compound in a laboratory setting.

Chemical Structure and Properties
IUPAC Name: N-(2-iodophenyl)-4-methylbenzenesulfonamide

Synonyms: N-(o-iodophenyl)tosylamide, N-Tosyl-2-iodoaniline

CAS Number: 61613-20-5

Molecular Formula: C₁₃H₁₂INO₂S

Molecular Weight: 373.21 g/mol
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(2-iodophenyl)-4-
methylbenzenesulfonamide. These predictions are derived from the analysis of structurally

similar compounds, including N-(2-iodophenyl)benzenesulfonamide and various p-

toluenesulfonamides.

Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b041209?utm_src=pdf-body
https://www.benchchem.com/product/b041209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted
Rationale

~7.75 d, J ≈ 8.0 Hz 2H H-2', H-6' (Tosyl)

Protons ortho to

the sulfonyl

group on the

tosyl ring.

~7.65
dd, J ≈ 8.0, 1.5

Hz
1H H-3 (Iodophenyl)

Aromatic proton

on the

iodophenyl ring.

~7.30 d, J ≈ 8.0 Hz 2H H-3', H-5' (Tosyl)

Protons meta to

the sulfonyl

group on the

tosyl ring.

~7.25 m 1H H-5 (Iodophenyl)

Aromatic proton

on the

iodophenyl ring.

~7.10 s 1H NH

Sulfonamide

proton, may be

broad.

~6.85 m 2H
H-4, H-6

(Iodophenyl)

Aromatic protons

on the

iodophenyl ring.

2.40 s 3H CH₃ (Tosyl)

Methyl group

protons on the

tosyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Predicted Rationale

~144.0 C-4' (Tosyl)

Quaternary carbon of the tosyl

group attached to the methyl

group.

~139.0 C-1 (Iodophenyl)

Quaternary carbon of the

iodophenyl group attached to

the nitrogen.

~138.5 Aromatic C
Aromatic carbon on the

iodophenyl ring.

~137.0 C-1' (Tosyl)
Quaternary carbon of the tosyl

group attached to the sulfur.

~129.8 C-3', C-5' (Tosyl)
Aromatic carbons on the tosyl

ring.

~129.5 Aromatic C
Aromatic carbon on the

iodophenyl ring.

~127.5 C-2', C-6' (Tosyl)
Aromatic carbons on the tosyl

ring.

~125.0 Aromatic C
Aromatic carbon on the

iodophenyl ring.

~123.0 Aromatic C
Aromatic carbon on the

iodophenyl ring.

~93.0 C-2 (Iodophenyl)
Carbon bearing the iodine

atom, significantly shielded.

21.6 CH₃ (Tosyl)
Methyl carbon of the tosyl

group.

Table 3: Predicted Infrared (IR) Spectroscopic Data
(Sample: KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3250 Strong, Sharp N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1340 Strong Asymmetric SO₂ Stretch

~1160 Strong Symmetric SO₂ Stretch

~910 Medium S-N Stretch

~815 Strong
C-H Out-of-plane bend (p-

substituted ring)

Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization)

m/z Predicted Assignment

373 [M]⁺ (Molecular Ion)

218 [M - C₇H₇SO₂]⁺

155 [C₇H₇SO₂]⁺ (Tosyl group)

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following section outlines a detailed, plausible methodology for the synthesis of N-(2-
iodophenyl)-4-methylbenzenesulfonamide and the general procedures for acquiring the

spectroscopic data.

Synthesis of N-(2-iodophenyl)-4-
methylbenzenesulfonamide
This procedure is adapted from standard methods for the synthesis of sulfonamides.

Materials and Reagents:
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2-Iodoaniline

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

Pyridine or Triethylamine

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate or sodium sulfate

Hexanes

Ethyl acetate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

iodoaniline (1.0 eq.) in anhydrous dichloromethane.

Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount

of anhydrous dichloromethane.

Add the 4-methylbenzenesulfonyl chloride solution dropwise to the stirring 2-iodoaniline

solution at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent

system (e.g., 4:1 Hexanes:Ethyl Acetate).
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Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a

separatory funnel.

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield

the pure N-(2-iodophenyl)-4-methylbenzenesulfonamide.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data should be acquired on a mass spectrometer,

typically using electron ionization (EI) for fragmentation analysis or electrospray ionization

(ESI) for accurate mass determination (HRMS).

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of N-(2-iodophenyl)-4-methylbenzenesulfonamide.
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Caption: General workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the

analysis of analogous compounds. Actual experimental results may vary. This guide is intended

for informational purposes for research and development professionals. All laboratory work

should be conducted with appropriate safety precautions.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(2-
iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b041209#n-2-iodophenyl-4-
methylbenzenesulfonamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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